molecular formula C4H8N2S B165661 3,4,5,6-Tetrahydro-2-pyrimidinethiol CAS No. 2055-46-1

3,4,5,6-Tetrahydro-2-pyrimidinethiol

Cat. No. B165661
CAS RN: 2055-46-1
M. Wt: 116.19 g/mol
InChI Key: NVHNGVXBCWYLFA-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2-pyrimidinethiol, also known as Propylenethiourea or PTU, is a chemical compound with the empirical formula C4H8N2S . It is used in the preparation of aryl substituted heterocycles .


Synthesis Analysis

The synthesis of 3,4,5,6-Tetrahydro-2-pyrimidinethiol involves the addition of carbon disulfide (0.2 mol) to a solution of 1,3-diamino propane 1 (0.2 mol) in H2O/EtOH (20 ml), with the temperature maintained at 0-5 °C .


Molecular Structure Analysis

The molecular structure of 3,4,5,6-Tetrahydro-2-pyrimidinethiol is represented by the linear formula C4H8N2S . The molecular weight is 116.18 g/mol .


Chemical Reactions Analysis

3,4,5,6-Tetrahydro-2-pyrimidinethiol is a reactant in the preparation of aryl substituted heterocycles . The chemical reaction involves the addition of carbon disulfide to a solution of 1,3-diamino propane .


Physical And Chemical Properties Analysis

3,4,5,6-Tetrahydro-2-pyrimidinethiol has a melting point of 210-212 °C (lit.) . The compound is ≥99% pure .

Scientific Research Applications

Synthesis of Novel Derivatives

  • 3,4,5,6-Tetrahydro-2-pyrimidinethiol is utilized in the synthesis of novel chemical compounds, such as 2-[(Z)-1-(aryl)]-6,7-dihydro-2H-isothiazolo[2,3-a]pyrimidine-3(5H)-one derivatives, which are prepared through reactions with ethyl chloroacetate and substituted aromatic aldehydes (Mobinikhaledi, Foroughifar, Moghanian, & Jaberi, 2018).

Structural Studies and Complex Formation

Electrochemical Studies

  • 3,4,5,6-Tetrahydro-2-pyrimidinethiol has been subject to electrochemical studies, particularly focusing on oxidation processes and the theoretical study of its dimers, disulfides, and tautomers (Freeman, Po, Ho, & Wang, 2008).

Exploration in Pharmaceutical Chemistry

  • The compound acts as a starting reagent in synthesizing nitrogen- and sulfur-containing heterosystems with potential physiological activities, such as bactericidal and antitumor activities (Britsun & Lozinskii, 2001).

In Medicinal Chemistry

  • It plays a significant role in medicinal chemistry, particularly in the synthesis of compounds with biological properties. Pyrimidines, which include this compound, are a vital class in N-containing heterocyclic compounds, having various pharmacological properties (Gülten, Gezer, & Aksanlı Gündoğan, 2019).

Multistep Synthetic Processes

  • It is used in multistep synthetic processes for creating derivatives like tetrahydropteroic acid, showcasing diverse methodologies in the chemistry of related pyrimidine compounds (Elattar & Mert, 2016).

Safety And Hazards

3,4,5,6-Tetrahydro-2-pyrimidinethiol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-diazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHNGVXBCWYLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=S)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062156
Record name Tetrahydropyrimidine-2-thione
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Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrahydro-2-pyrimidinethiol

CAS RN

2055-46-1
Record name Tetrahydropyrimidine-2-thione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylenethiourea
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Record name 1,3-Propylenethiourea
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Record name 2(1H)-Pyrimidinethione, tetrahydro-
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Record name Tetrahydropyrimidine-2-thione
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Record name 3,4,5,6-tetrahydropyrimidine-2-thiol
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Record name Cyclic propylene thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
AM Owczarzak, M Kubicki, N Kourkoumelis… - RSC …, 2012 - pubs.rsc.org
The reaction of 2-mercapto-3,4,5,6-tetrahydro-pyrimidine (tHPMT) or 2-mercaptopyrimidine (PMTH) with hydroiodic or hydrochloric acids in the presence or absence of di-iodine in …
Number of citations: 9 pubs.rsc.org
MZ Wiśniewski, T Głowiak, WJ Surga - Polish Journal of Chemistry, 1998 - infona.pl
Coordination compounds of Pd(II) and Pt(II) with 3,4,5,6-tetrahydro-2-pyrimidinethiol (THPT) of the general formula M(THPT)4Cl2 H2O, where stands for Pd and Pt, have been obtained …
Number of citations: 1 www.infona.pl
A Mobinikhaledi, N Foroughifar… - Organic Chemistry …, 2018 - orgchemres.org
Reaction of 3,4,5,6-tetrahydro-2-pyrimidinethiol, prepared by cyclocondensation reaction of 1,3-diamino propane 1 and carbon disulfide, with ethyl chloroacetate and substituted …
Number of citations: 2 www.orgchemres.org
GM Coppola, MJ Shapiro - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
N,N'‐Dimethylthiourea and 3,4,5,6‐tetrahydro‐2‐pyrimidinethiol were allowed to react with 2‐chloro‐nicotinonitrile (1) and their products investigated by standard methods and by …
Number of citations: 13 onlinelibrary.wiley.com
E Burgueño-Tapia, P Joseph-Nathan - Monatshefte für Chemie/Chemical …, 1997 - Springer
The isomerization of perezone (1) into isoperezone (2) by means of 3,4,5,6-tetrahydro-2-pyrimidinethiol afforded 6-methoxyperezone (6), the sulfide7, and the heterocycle8 as by-…
Number of citations: 0 link.springer.com
E Burgueño-Tapia… - Monatshefte fur Chemie, 1997 - ipn.elsevierpure.com
The isomerization of perezone (1) into isoperezone (2) by means of 3, 4, 5, 6-tetrahydro-2-pyrimidinethiol afforded 6-methoxyperezone (6), the sulfide 7, and the heterocycle 8 as by-…
Number of citations: 14 ipn.elsevierpure.com
A Rodríguez-Hernández, H Barrios, O Collera… - Natural Product …, 1994 - Taylor & Francis
The reaction of perezone 1 with 3,4,5,6-tetrahydro-2-pyrimidinethiol 11 promotes a 1,2-carbonyl transposition in the quinoid ring of 1 giving rise to isoperezone 8, which treated with BF …
Number of citations: 21 www.tandfonline.com
JC KAPUR, MS MANHAS - Synthesis, 1974 - thieme-connect.com
Treatment of the tetrahydropyrimidines (2. 3) with one equivalent of an acid chloride and triethylamine leads to the N-aeylated tetrahydropyrimidines (4, 7; Table l) which can be …
Number of citations: 0 www.thieme-connect.com
JR Reyes, J Xu, K Kobayashi, V Bhat… - Angewandte Chemie …, 2017 - Wiley Online Library
The asymmetric synthesis of (−)‐N‐methylwelwitindolinone B isothiocyanate is reported. Critical challenges overcome through these studies include the stereoselective installation of …
Number of citations: 16 onlinelibrary.wiley.com
MS Manhas, SG Amin - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
Quinazoline derivatives have received great interest because of their potential biological activity. This communication describes a facile method for the synthesis of substituted …
Number of citations: 20 onlinelibrary.wiley.com

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